molecular formula C14H12ClNO3S2 B2922994 methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-69-2

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2922994
CAS No.: 303027-69-2
M. Wt: 341.82
InChI Key: GXLVCEWYNAXQRF-FLIBITNWSA-N
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Description

Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is an intriguing compound in organic chemistry. Its structure, featuring a thiazolidinone ring fused to a chlorophenyl group, suggests potential biological activity and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is often synthesized via a multistep reaction. One common method involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves esterification of the carboxyl group with methanol under acidic conditions.

Industrial Production Methods

Industrial production scales these steps using continuous flow chemistry, which optimizes the reaction conditions for yield and purity. Key parameters include maintaining optimal temperatures, pressures, and pH levels, with the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : Can lead to the formation of sulfoxides and sulfones.

  • Reduction: : Leads to the removal of the carbonyl group.

  • Substitution: : Particularly electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or peracids.

  • Reduction: : Employing reducing agents like sodium borohydride.

  • Substitution: : Various electrophiles can be introduced using reagents like halogens or nitrating agents.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiazolidinones.

  • Substitution: : Halogenated or nitrated thiazolidinones.

Scientific Research Applications

Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has extensive applications in scientific research:

  • Chemistry: : As an intermediate in synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its antimicrobial and antitumor activities.

  • Industry: : Used in the development of novel materials with specific properties.

Mechanism of Action

Mechanism of Effects

The compound's biological activity often involves interactions with enzymes and receptors, disrupting normal cellular processes. Its structure allows it to bind to active sites of enzymes, inhibiting their activity.

Molecular Targets and Pathways

Primary targets include enzymes involved in DNA replication and repair, making it a candidate for anticancer research. It can also interact with microbial enzymes, providing a basis for its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

  • Methyl 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Properties

IUPAC Name

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLVCEWYNAXQRF-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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